Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their significant biological and pharmacological properties, including antimicrobial, anti-inflammatory, and antitumor activities . The unique structure of this compound, which includes a pyrazole ring fused to a pyrimidine ring, makes it a valuable scaffold in medicinal chemistry.
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which it belongs, have been associated with a wide range of biological and pharmacological activities such as hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal .
Mode of Action
It is known that pyrazolo[1,5-a]pyrimidines interact with their targets to exert their effects
Biochemical Pathways
It is known that pyrazolo[1,5-a]pyrimidines can influence a variety of biochemical pathways due to their wide range of biological and pharmacological activities .
Result of Action
It is known that pyrazolo[1,5-a]pyrimidines can exert a variety of effects at the molecular and cellular level due to their wide range of biological and pharmacological activities .
Biochemical Analysis
Biochemical Properties
It is known that the compound’s photophysical properties can be tuned by electron-donating groups (EDGs) at position 7 on the fused ring, which improve both the absorption and emission behaviors . This suggests that Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate could interact with certain enzymes, proteins, and other biomolecules in a way that influences these properties.
Molecular Mechanism
Based on DFT and TD-DFT calculations, it has been suggested that EDGs at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring . This could imply that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of 5-chloro-2-methylpyrazole with ethyl cyanoacetate under basic conditions, followed by cyclization with formamide . The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of deep eutectic solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further explored for their biological activities .
Scientific Research Applications
Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Compounds similar to Ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate include:
- Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- 2,6-Difunctionalized ethyl pyrazolo[1,5-a]pyrimidine derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the ethyl ester group enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
ethyl 5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2/c1-3-16-10(15)8-6(2)13-14-5-4-7(11)12-9(8)14/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMMGBUYMRRCINI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=C(C=CN2N=C1C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.